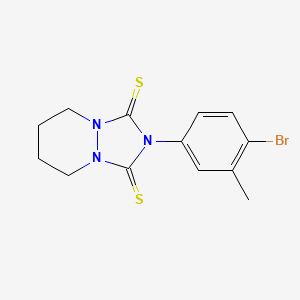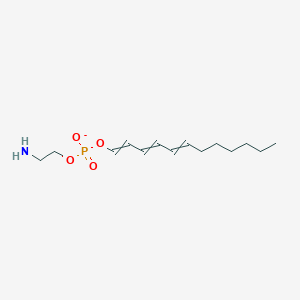
2-Aminoethyl dodeca-1,3,5-trien-1-YL phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate is a chemical compound that features a phosphate group attached to a dodecatriene chain with an aminoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate typically involves the reaction of dodeca-1,3,5-triene with aminoethyl phosphate under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the proper attachment of the phosphate group to the dodecatriene chain. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The aminoethyl and phosphate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodeca-1,3,5-trien-1-yl phosphate oxides, while reduction may produce dodeca-1,3,5-trien-1-yl phosphate hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethyl phosphate: A simpler compound with similar functional groups but lacking the dodecatriene chain.
Dodeca-1,3,5-trien-1-yl phosphate: Similar structure but without the aminoethyl group.
Aminoethyl dodecatriene: Lacks the phosphate group but has a similar dodecatriene chain and aminoethyl substituent.
Uniqueness
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate is unique due to the combination of its aminoethyl and phosphate groups attached to a dodecatriene chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61128-02-7 |
|---|---|
Fórmula molecular |
C14H25NO4P- |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
2-aminoethyl dodeca-1,3,5-trienyl phosphate |
InChI |
InChI=1S/C14H26NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15/h7-11,13H,2-6,12,14-15H2,1H3,(H,16,17)/p-1 |
Clave InChI |
UOYDNFZKQWONFY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC=CC=CC=COP(=O)([O-])OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
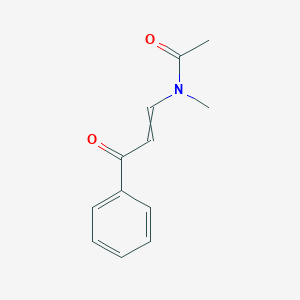
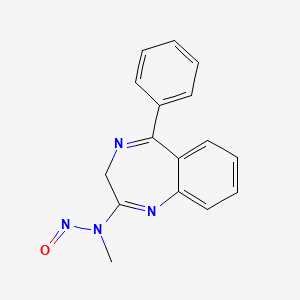

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
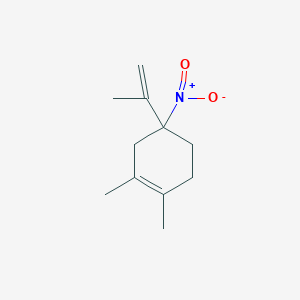
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
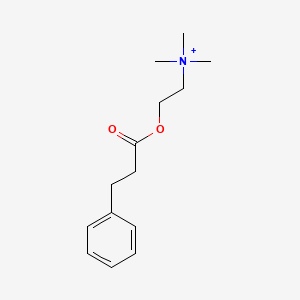

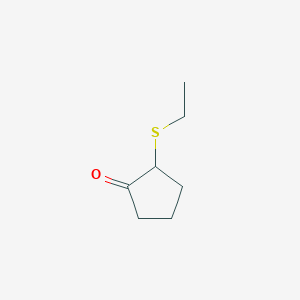
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
